molecular formula C9H7NO2S B2649856 7-Methylthieno[3,2-c]pyridine-2-carboxylic acid CAS No. 2137649-53-5

7-Methylthieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B2649856
CAS RN: 2137649-53-5
M. Wt: 193.22
InChI Key: KVYLQYFHGSTHKZ-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-c]pyridine-2-carboxylic acid (MTCA) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. MTCA belongs to the class of thienopyridine derivatives and has a molecular formula of C8H6N2O2S.

Scientific Research Applications

Chemical Synthesis Techniques

Research has demonstrated innovative synthesis techniques involving compounds structurally similar to 7-Methylthieno[3,2-c]pyridine-2-carboxylic acid. For instance, phosphine-catalyzed [4 + 2] annulation methods have been utilized to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of these compounds in constructing complex molecular architectures with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, the synthesis and characterization of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate through electrophilic addition reactions highlight the structural diversity and complexity that can be achieved with thienopyridine derivatives (Castiñeiras, Gil, & Sevillano, 2000).

Molecular Structure Exploration

Investigations into the molecular structures of thienopyridine derivatives reveal their potential for creating novel chemical entities. The study of the crystal structure of pyridine-2-(3′-mercaptopropanoic acid)-N-oxide offers insights into molecular packing, hydrogen bonding, and π-π electron interactions, emphasizing the role of thienopyridines in crystal engineering (Ramasubramanian et al., 2007). Similarly, the chemistry of thienopyridines, including reactions and kinetic studies, aids in understanding their reactivity and stability, which is crucial for developing new synthetic routes and pharmaceutical applications (Klemm & Lu, 1991).

Potential Pharmaceutical Implications

Several studies have focused on synthesizing and evaluating the biological activities of thienopyridine derivatives. For example, the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and their evaluation against triple negative breast cancer (TNBC) cell lines highlight the potential therapeutic applications of these compounds. Some derivatives demonstrated significant growth inhibition in TNBC cell lines with minimal effects on non-tumorigenic cells, suggesting their promise as anticancer agents (Silva et al., 2021).

properties

IUPAC Name

7-methylthieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-10-4-6-2-7(9(11)12)13-8(5)6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLQYFHGSTHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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